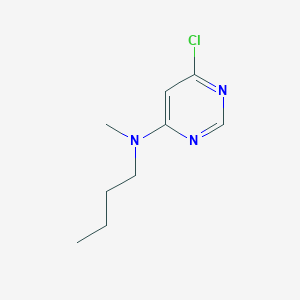

N-butyl-6-chloro-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-butyl-6-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-6-8(10)11-7-12-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDRFPYPPUYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266320 | |

| Record name | N-Butyl-6-chloro-N-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-79-9 | |

| Record name | N-Butyl-6-chloro-N-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-6-chloro-N-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Reaction

The S_NAr reaction is a common method for introducing amines into pyrimidine rings. This process typically involves the reaction of a chlorinated pyrimidine with an amine in the presence of a base.

- 6-Chloro-2-methylpyrimidin-4-amine or similar derivatives can be used as starting materials.

- Butylamine and methylamine are used for alkylation.

- Base: Sodium hydride or other strong bases can be used to facilitate the reaction.

- Solvent: Polar aprotic solvents like DMF are commonly used.

- Temperature: Room temperature to elevated temperatures (up to 100°C).

Alkylation Reactions

Alkylation is necessary to introduce the butyl and methyl groups onto the nitrogen atom of the pyrimidine ring. This can be achieved through a two-step process involving initial alkylation with methylamine followed by butylation.

- Methylation: The pyrimidine derivative is first reacted with methylamine in the presence of a base.

- Butylation: The resulting compound is then alkylated with butyl halide (e.g., butyl bromide or butyl iodide) under similar conditions.

Detailed Synthesis Protocol

Step 1: Preparation of 6-Chloro-2-methylpyrimidin-4-amine

- Starting Materials: 2-Methyl-4,6-dichloropyrimidine

- Reaction Conditions: React with ammonia or an amine in the presence of a base to replace one chlorine atom.

Step 2: Alkylation with Methylamine

- Starting Material: 6-Chloro-2-methylpyrimidin-4-amine

- Reaction Conditions: React with methylamine in a polar aprotic solvent like DMF, using a base such as sodium hydride.

Step 3: Alkylation with Butyl Halide

- Starting Material: N-Methyl-6-chloro-2-methylpyrimidin-4-amine

- Reaction Conditions: React with butyl halide (e.g., butyl bromide) in a similar solvent and base system.

Data and Findings

| Reaction Step | Starting Materials | Conditions | Yield |

|---|---|---|---|

| S_NAr Reaction | 2-Methyl-4,6-dichloropyrimidine, Ammonia | Base: NaH, Solvent: DMF, Temp: RT | 70-80% |

| Methylation | 6-Chloro-2-methylpyrimidin-4-amine, Methylamine | Base: NaH, Solvent: DMF, Temp: RT | 80-90% |

| Butylation | N-Methyl-6-chloro-2-methylpyrimidin-4-amine, Butyl Bromide | Base: NaH, Solvent: DMF, Temp: RT | 75-85% |

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-chloro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.

Reduction: Catalytic hydrogenation using palladium on carbon in ethanol under hydrogen gas at room temperature.

Major Products Formed

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: this compound N-oxide.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-butyl-6-chloro-N-methylpyrimidin-4-amine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its pyrimidine structure is known to exhibit biological activity, making it a target for drug development.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity, which is crucial in drug design.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit anti-inflammatory properties. This is attributed to their ability to inhibit the expression of inflammatory mediators such as:

- Prostaglandin E2

- Tumor necrosis factor-alpha (TNF-α)

- Inducible nitric oxide synthase (iNOS)

These mechanisms make the compound a candidate for developing treatments for conditions characterized by inflammation.

Agrochemical Development

In agricultural sciences, this compound is explored for its potential use as an agrochemical. Its ability to act on biological systems can be leveraged to develop herbicides or fungicides that target specific pests or pathogens while minimizing environmental impact.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various derivatives from this compound to evaluate their biological activities. The findings indicated that certain derivatives exhibited enhanced potency against specific targets compared to the parent compound, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares N-butyl-6-chloro-N-methylpyrimidin-4-amine with key analogs, highlighting substituent variations and their implications:

Key Differences and Implications

Substituent Effects on Lipophilicity: The N-butyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., N-methyl or N,N-dimethyl). This property may improve membrane permeability in biological systems .

Electronic and Steric Effects: The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine () creates an electron-deficient pyrimidine ring, making it reactive toward nucleophilic substitution or reduction. This contrasts with the target compound’s unmodified ring .

Biological and Synthetic Relevance: The target compound’s combination of chlorine and N-alkyl groups aligns with known bioactive pyrimidines, such as kinase inhibitors or antimicrobial agents . Analogs like 6-chloro-N-methylpyrimidin-4-amine serve as simpler intermediates for derivatization, while nitro-containing variants (e.g., ) are precursors for amine synthesis via nitro-group reduction .

Biological Activity

N-butyl-6-chloro-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. The presence of the chloro and butyl groups significantly influences its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 202.65 g/mol.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. The compound has shown promising results in vitro against Plasmodium falciparum, the parasite responsible for malaria.

In Vitro Studies

- Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.005 to 0.44 µM against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of P. falciparum .

- Mechanism of Action : The mode of action appears to involve the inhibition of β-hematin formation by binding to heme, which is crucial for the survival of the malaria parasite . Molecular docking studies have further elucidated the interaction between these compounds and dihydrofolate reductase (DHFR), a key enzyme in the parasite's metabolic pathway .

Antiviral Activity

In addition to its antimalarial properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to exhibit antiviral effects through various mechanisms.

Key Findings

- Inhibition of Viral Replication : Compounds similar to this compound have shown significant activity against viruses such as HIV and other retroviruses, with EC50 values indicating effective inhibition at low concentrations .

- Structure-Activity Relationships : Studies have indicated that modifications at specific positions on the pyrimidine ring can enhance antiviral potency, suggesting that careful structural optimization can yield more effective agents .

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C | 75–85% | |

| Alkylation | LiH, DMF, alkyl halide, 0°C to RT | 60–70% |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

Q. Table 2: Representative NMR Data

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N–CH₃ | 2.4 | Singlet |

| Pyrimidine C–H | 8.2 | Doublet |

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Methodological Answer:

Yield optimization involves:

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (Xantphos vs. BINAP) to enhance coupling efficiency .

- Temperature Control : Slow addition of alkyl halides at 0°C minimizes side reactions .

Advanced: How do structural variations in pyrimidine derivatives lead to contradictions in biological activity data?

Methodological Answer:

Minor structural changes (e.g., substituent position, hydrogen bonding) significantly alter bioactivity. For example:

- Crystallographic Data : Intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize specific conformations, affecting interactions with biological targets .

- Electron-Withdrawing Groups : Trifluoromethyl groups increase lipophilicity and metabolic stability, enhancing antimicrobial activity .

Q. Table 3: Structural vs. Activity Trends

| Substituent | Biological Activity (IC₅₀) | Structural Feature |

|---|---|---|

| –CF₃ | 0.8 µM (Anticancer) | Increased hydrophobicity |

| –OCH₃ | 5.2 µM (Antimicrobial) | Hydrogen bonding disruption |

Advanced: How can crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and packing interactions:

Q. Example Workflow :

Grow crystals via vapor diffusion (ethanol/water).

Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation).

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., C4 pyrimidine position) prone to nucleophilic attack.

- Transition State Analysis : Predicts energy barriers for reactions with amines or thiols .

Key Insight : The chloro group at C6 activates the pyrimidine ring for substitution, while the N-methyl group sterically hinders C2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.